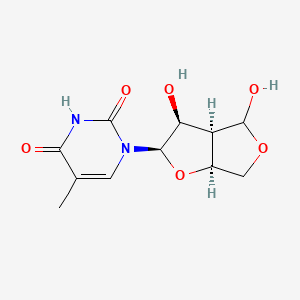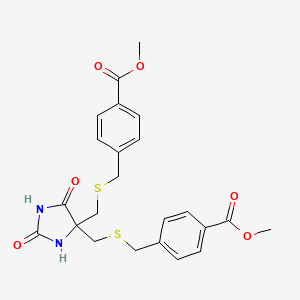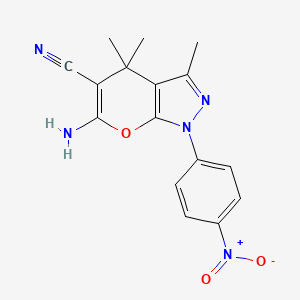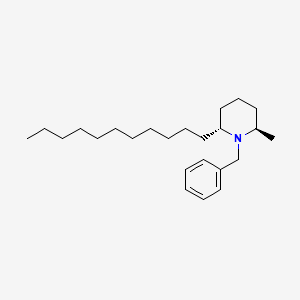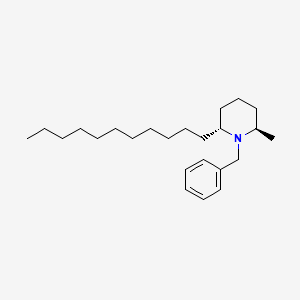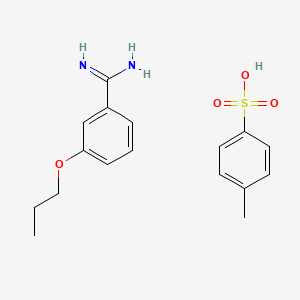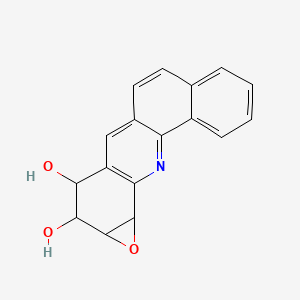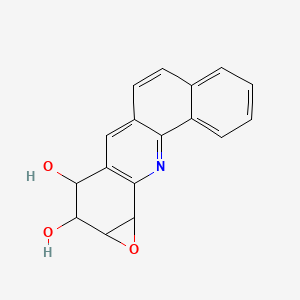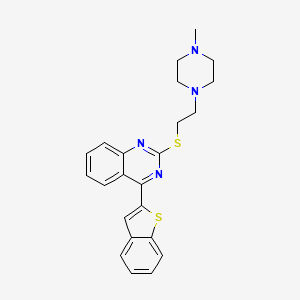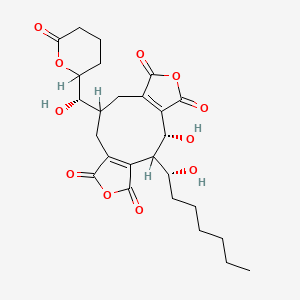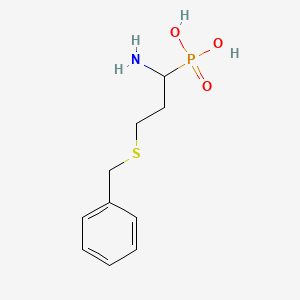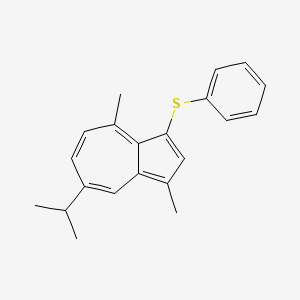
1,4-Dimethyl-3-(phenylsulfanyl)-7-(propan-2-yl)azulene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 104306 is a compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in chemical reactions and its potential therapeutic applications.
Preparation Methods
The preparation of NSC 104306 involves several synthetic routes and reaction conditions. One common method includes the use of racemate separation by means of diastereomeric tartaric acid esters . This process involves the separation of enantiomers to obtain the desired compound. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
NSC 104306 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different products compared to reduction reactions.
Scientific Research Applications
NSC 104306 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases . In medicine, it is being explored for its potential to treat various conditions due to its unique mechanism of action. In industry, NSC 104306 is used in the production of various chemical products and as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action of NSC 104306 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity. This can lead to various biological effects, such as the inhibition of certain enzymes or the activation of specific signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which NSC 104306 is used.
Comparison with Similar Compounds
NSC 104306 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include NSC 51046 and other colchicine analogues . These compounds share certain structural features and biological activities with NSC 104306, but they also have distinct properties that make them unique. For example, NSC 104306 may have different binding affinities or selectivities for certain molecular targets compared to similar compounds.
Conclusion
NSC 104306 is a compound with significant potential in various scientific fields Its unique properties and wide range of applications make it a valuable subject of study
Properties
CAS No. |
2840-52-0 |
|---|---|
Molecular Formula |
C21H22S |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
1,4-dimethyl-3-phenylsulfanyl-7-propan-2-ylazulene |
InChI |
InChI=1S/C21H22S/c1-14(2)17-11-10-15(3)21-19(13-17)16(4)12-20(21)22-18-8-6-5-7-9-18/h5-14H,1-4H3 |
InChI Key |
GYUCINXWOCHGRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC(=C2C=C(C=C1)C(C)C)C)SC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



